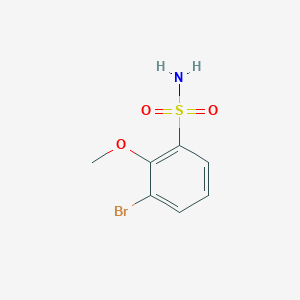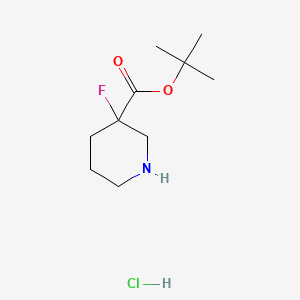
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxy-6-(trifluoromethyl)benzene.
Sulfonylation: The benzene derivative undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group. The reaction is carried out under controlled temperature conditions to ensure the desired product formation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the substitution reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used as reaction media.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The methoxy and trifluoromethyl groups on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzene ring. This positioning can affect the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar sulfonyl chlorides.
Propriétés
Formule moléculaire |
C8H6ClF3O3S |
|---|---|
Poids moléculaire |
274.65 g/mol |
Nom IUPAC |
2-methoxy-6-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-6-4-2-3-5(8(10,11)12)7(6)16(9,13)14/h2-4H,1H3 |
Clé InChI |
NBZJAHPYJUXLQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Methylamino)cyclobutyl]ethanol](/img/no-structure.png)


![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)



